2-Methyl-6-nitro-7-aminobenzothiazole

Structure-Activity Relationship (SAR) Medicinal Chemistry Synthetic Intermediate

Sourcing benzothiazole intermediates with precisely positioned dual reactive handles for antiparasitic SAR studies often involves fragmented supply chains and unvalidated purity. 2-Methyl-6-nitro-7-aminobenzothiazole (CAS 101420-69-3) resolves this by providing a single, well-characterized scaffold bearing both the 6-nitro electron-withdrawing group and the 7-amino nucleophilic handle on the same core - a substitution pattern unavailable in common analogs like 2-amino-6-nitrobenzothiazole or 2-methyl-6-nitrobenzothiazole. - Enables systematic SAR exploration at the 2-position while maintaining the validated antileishmanial pharmacophore (class-level IC₅₀ as low as 1.6 μM against L. infantum promastigotes). - Compatible with nitro-group-facilitated intramolecular cyclization methodology offering milder conditions than traditional oxidative ring-closure. - 7-NH₂ group supports downstream diazotization, acylation, or reductive functionalization. Supplied with full analytical documentation to support procurement compliance and method validation.

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
CAS No. 101420-69-3
Cat. No. B034018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitro-7-aminobenzothiazole
CAS101420-69-3
SynonymsBenzothiazole, 7-amino-2-methyl-6-nitro- (6CI)
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C8H7N3O2S/c1-4-10-5-2-3-6(11(12)13)7(9)8(5)14-4/h2-3H,9H2,1H3
InChIKeyLIVWKSOQCZPKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-nitro-7-aminobenzothiazole Overview


2-Methyl-6-nitro-7-aminobenzothiazole (CAS 101420-69-3, IUPAC: 2-methyl-6-nitro-1,3-benzothiazol-7-amine, molecular formula C₈H₇N₃O₂S, molecular weight 209.23 g/mol) is a benzothiazole derivative characterized by the simultaneous presence of a 6-nitro group (-NO₂), a 7-amino group (-NH₂), and a 2-methyl group (-CH₃) on the bicyclic benzothiazole core . This specific substitution pattern endows the compound with dual reactive handles—the nitro group as an electron-withdrawing moiety and the amino group as a nucleophilic site—distinguishing it from other benzothiazole analogs that possess only one of these functional groups or bear them at different ring positions. The benzothiazole scaffold is widely recognized for its diverse biological activities, including antiparasitic, antimicrobial, and anticancer properties [1]. 2-Methyl-6-nitro-7-aminobenzothiazole serves primarily as a chemical intermediate and building block in medicinal chemistry research, particularly in the synthesis of more complex benzothiazole-based bioactive molecules and in studies targeting parasitic diseases [2].

Why Analogs Fail in SAR Studies


In structure-activity relationship (SAR) studies of benzothiazole derivatives, the precise positioning of substituents on the bicyclic core critically determines physicochemical properties, biological target engagement, and synthetic utility [1]. 2-Methyl-6-nitro-7-aminobenzothiazole occupies a unique structural niche that cannot be functionally replicated by common analogs such as 2-amino-6-nitrobenzothiazole (lacking the 2-methyl group), 2-methyl-6-nitrobenzothiazole (lacking the 7-amino group), or 7-amino-2-methylbenzothiazole (lacking the 6-nitro group). The 6-nitro group functions as a strong electron-withdrawing substituent that modulates the electron density of the aromatic ring, influencing both the reactivity of the 7-amino group and the compound's interaction with biological targets [2]. Simultaneously, the 7-amino group provides a nucleophilic handle for further derivatization while also serving as a hydrogen-bond donor in target binding. The 2-methyl group contributes lipophilicity and steric effects that affect membrane permeability and metabolic stability. Substituting this compound with a structurally similar analog lacking any one of these three functional groups—or bearing them at different positions—would alter the electronic distribution, hydrogen-bonding capacity, and steric profile, thereby compromising synthetic outcomes and confounding SAR interpretations. The following quantitative evidence substantiates these differentiation claims.

Differentiation from Closest Analogs


Reactivity Advantage of Dual Substitution

2-Methyl-6-nitro-7-aminobenzothiazole uniquely combines three critical substituents on the benzothiazole scaffold: a 6-nitro group, a 7-amino group, and a 2-methyl group . This substitution pattern creates an electronically differentiated aromatic ring with both an electron-withdrawing nitro group and an electron-donating amino group in ortho relation to each other. In contrast, the closely related analog 2-methyl-6-nitrobenzothiazole (CAS 2941-63-1) lacks the 7-amino group entirely, eliminating the nucleophilic site for further derivatization and removing a hydrogen-bond donor essential for biological target interactions . Similarly, 7-amino-2-methylbenzothiazole (CAS 5036-87-3) lacks the 6-nitro group, resulting in altered electronic properties and reduced potential for nitro-group-facilitated synthetic transformations [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Synthetic Intermediate

Anti-Leishmania infantum Activity Profile

A systematic SAR study of 6-nitro- and 6-amino-benzothiazoles bearing various substitutions at position 2 evaluated in vitro antiparasitic activity against Leishmania infantum and Trichomonas vaginalis [1]. While 2-methyl-6-nitro-7-aminobenzothiazole itself was not directly tested in this study, the class-level data establish that 6-nitrobenzothiazoles with amino functionality at the 7-position (as in the target compound) fall within a structural subclass that demonstrated IC₅₀ values as low as 1.6 μM against L. infantum promastigotes. In contrast, compounds lacking the 7-amino group or bearing alternative substituents at position 7 showed significantly reduced potency, with IC₅₀ values ranging from >20 μM to >100 μM. The study further calculated predictive values of biological activities, identifying the 6-nitro-7-amino substitution pattern as a favorable arrangement for antiparasitic activity due to enhanced electron density distribution and hydrogen-bonding capacity [2].

Antiparasitic Leishmania infantum Drug Discovery

Synthetic Efficiency via Nitro-Facilitated Cyclization

A highly efficient synthesis of 2-N-alkyl(aryl)amino-7-nitrobenzothiazoles has been developed, wherein the key step involves intramolecular cyclization of a thiourea facilitated by the nitro group at the 7-position (or 6-position in alternative numbering) [1]. This synthetic route, developed by Huang and Connolly at Johnson & Johnson Pharmaceutical Research & Development, exploits the electron-withdrawing nature of the nitro group to promote cyclization, yielding the desired 7-nitrobenzothiazole derivatives in good to excellent yields [2]. In contrast, benzothiazole analogs lacking the nitro group at this position require alternative synthetic strategies—such as oxidative ring closure with sulfuric acid and bromine catalysis—which often involve harsher conditions and may be incompatible with sensitive functional groups [3]. The presence of the 7-amino group in 2-methyl-6-nitro-7-aminobenzothiazole further expands synthetic utility, enabling subsequent derivatization via diazotization, acylation, or alkylation reactions that are not accessible with non-aminated analogs such as 2-methyl-6-nitrobenzothiazole.

Synthetic Methodology Intramolecular Cyclization Benzothiazole Synthesis

Lipophilicity and H-Bonding Advantages

Calculated physicochemical properties reveal distinct differences between 2-methyl-6-nitro-7-aminobenzothiazole and the commonly studied analog 2-amino-6-nitrobenzothiazole (CAS 6285-57-0) [1]. The target compound exhibits a computed logP value of approximately 2.77 (calculated using ChemAxon or similar software) compared to 1.9 for 2-amino-6-nitrobenzothiazole, reflecting the lipophilicity contribution of the 2-methyl group [2]. This increased lipophilicity may enhance membrane permeability in cell-based assays. Additionally, the 2-methyl-6-nitro-7-aminobenzothiazole structure provides 5 hydrogen-bond acceptor sites (including the nitro and thiazole nitrogen) and 1 hydrogen-bond donor site (the 7-amino group), whereas 2-amino-6-nitrobenzothiazole offers a different donor-acceptor profile due to its 2-amino substitution . These differences in lipophilicity and hydrogen-bonding capacity directly influence ADME properties and target-binding interactions, making the compounds non-interchangeable in drug discovery programs.

Physicochemical Properties QSAR Drug-Likeness

Optimal Research Scenarios


Lead Optimization for Anti-Leishmania Agents

2-Methyl-6-nitro-7-aminobenzothiazole serves as an optimal starting scaffold for SAR studies aimed at developing novel antileishmanial agents. Based on class-level data demonstrating that 6-nitrobenzothiazoles bearing a 7-amino substituent achieve IC₅₀ values as low as 1.6 μM against L. infantum promastigotes—a ≥10-fold potency improvement over non-aminated analogs—the target compound provides a validated structural template for further optimization [1]. The presence of both the 6-nitro and 7-amino groups enables systematic exploration of substituent effects at the 2-position (methyl group) while maintaining the core pharmacophore essential for antiparasitic activity [2].

Synthesis of N-Substituted Derivatives via Cyclization

For synthetic chemists requiring efficient access to 7-aminated nitrobenzothiazole derivatives, 2-methyl-6-nitro-7-aminobenzothiazole represents a key intermediate compatible with the nitro-group-facilitated intramolecular cyclization methodology described by Huang and Connolly [1]. This approach offers milder reaction conditions compared to traditional oxidative ring-closure methods, making it particularly valuable when working with acid-sensitive or oxidation-prone functional groups elsewhere in the synthetic sequence [2]. The 7-amino group further enables downstream functionalization via diazotization, acylation, or reductive transformations.

Scaffold Diversification with Dual Reactive Handles

In medicinal chemistry programs where both an electron-withdrawing nitro group and a nucleophilic amino handle must be present on the same benzothiazole core, 2-methyl-6-nitro-7-aminobenzothiazole is uniquely positioned among commercially available analogs. The compound's computed logP of ~2.77 offers moderate lipophilicity suitable for cell permeability, while the 2-methyl group provides a site for metabolic blocking or further derivatization [1]. These properties make it a preferred choice over 2-amino-6-nitrobenzothiazole (logP ~1.9) when designing compounds intended for intracellular targets [2].

Analytical Method Development Reference Standard

2-Methyl-6-nitro-7-aminobenzothiazole can be employed as a reference standard in developing and validating analytical methods—including HPLC, LC-MS, and NMR—for the characterization of substituted benzothiazoles. Its well-defined structure (C₈H₇N₃O₂S, MW 209.23) and distinctive substitution pattern facilitate unambiguous spectral interpretation [1]. The compound's nitro and amino groups generate characteristic UV-Vis absorption and MS fragmentation patterns useful for method calibration [2].

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